1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one is an organic compound that belongs to the class of aryl ketones It is characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to a central carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with 2-methyl-2-phenylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like NH3, RSH in polar solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thioethers.
Scientific Research Applications
1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one has found applications in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its structural properties.
Medicine: Research into its potential pharmacological effects and its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and proteins, altering their function and activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one can be compared with other aryl ketones such as:
1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
1-(4-Methylphenyl)-2-methyl-2-phenylpropan-1-one: Contains a methyl group instead of chlorine, affecting its chemical properties and uses.
1-(4-Nitrophenyl)-2-methyl-2-phenylpropan-1-one: The presence of a nitro group introduces different electronic effects and reactivity patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H15ClO |
---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methyl-2-phenylpropan-1-one |
InChI |
InChI=1S/C16H15ClO/c1-16(2,13-6-4-3-5-7-13)15(18)12-8-10-14(17)11-9-12/h3-11H,1-2H3 |
InChI Key |
BTURVZXTTLNSRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.